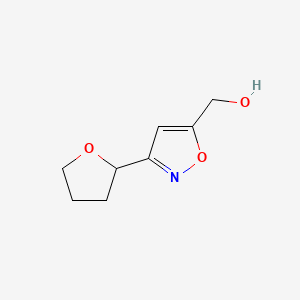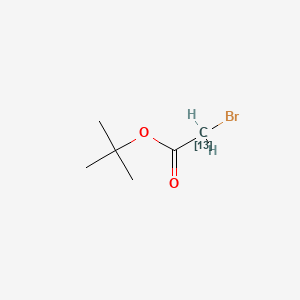
tert-Butyl Bromoacetate-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl Bromoacetate-13C is a stable isotope-labeled compound with the molecular formula C6H11BrO2. It is a derivative of tert-Butyl Bromoacetate, where the carbon atom in the bromoacetate group is replaced with the carbon-13 isotope. This compound is commonly used in various scientific research applications due to its unique properties and isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl Bromoacetate-13C typically involves a two-step process. The first step is the preparation of bromoacetyl chloride from bromoacetic acid and thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The second step involves the reaction of bromoacetyl chloride with tert-butanol in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation units to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process .
化学反応の分析
Types of Reactions
tert-Butyl Bromoacetate-13C undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Esterification Reactions: The ester group in this compound can undergo transesterification reactions with alcohols.
Hydrolysis Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Esterification: Common reagents include alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reactions are typically carried out under reflux conditions.
Hydrolysis: Common reagents include water and acid or base catalysts such as hydrochloric acid or sodium hydroxide. .
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted esters.
Esterification: The major products are the corresponding esters and alcohols.
Hydrolysis: The major products are the corresponding carboxylic acids and alcohols
科学的研究の応用
tert-Butyl Bromoacetate-13C is widely used in scientific research due to its isotopic labeling. Some of the key applications include:
Tracer Studies: Used in metabolic studies to trace the pathway of carbon atoms in biochemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a reference compound in NMR spectroscopy to study the structure and dynamics of molecules.
Drug Development: Used in the synthesis of labeled drug molecules for pharmacokinetic and pharmacodynamic studies.
Environmental Studies: Used to study the fate and transport of organic compounds in the environment .
作用機序
The mechanism of action of tert-Butyl Bromoacetate-13C depends on the specific application and the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In esterification reactions, the ester group reacts with an alcohol to form a new ester and alcohol. In hydrolysis reactions, the ester group is cleaved to form a carboxylic acid and alcohol .
類似化合物との比較
Similar Compounds
Ethyl Bromoacetate-13C: Similar to tert-Butyl Bromoacetate-13C but with an ethyl group instead of a tert-butyl group.
Methyl Bromoacetate-13C: Similar to this compound but with a methyl group instead of a tert-butyl group.
tert-Butyl Chloroacetate: Similar to this compound but with a chlorine atom instead of a bromine atom
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in tracer studies and NMR spectroscopy. The tert-butyl group also provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .
特性
IUPAC Name |
tert-butyl 2-bromoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWCETAHAJSBFG-AZXPZELESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[13CH2]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)
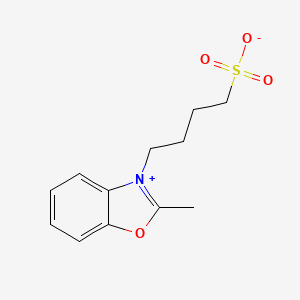

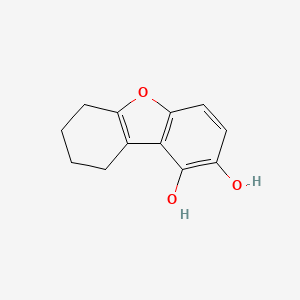
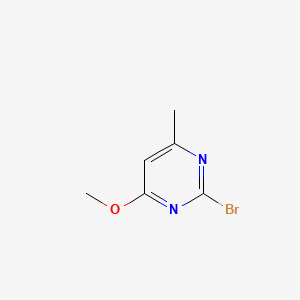
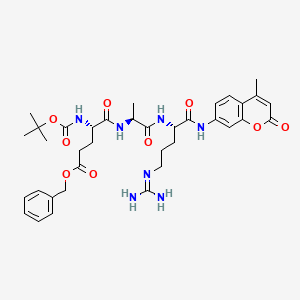
![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)
